1-(Bromomethyl)-4-cyclopentylbenzene
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(bromomethyl)-4-cyclopentylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Br/c13-9-10-5-7-12(8-6-10)11-3-1-2-4-11/h5-8,11H,1-4,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAUFZRUNRFFLMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=CC=C(C=C2)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260851-03-3 | |
| Record name | 1-(bromomethyl)-4-cyclopentylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Strategic Synthetic Methodologies for 1 Bromomethyl 4 Cyclopentylbenzene
Direct Functionalization of Benzylic Positions
Direct introduction of a bromine atom at the benzylic position of 4-cyclopentyltoluene represents the most straightforward approach to obtaining 1-(bromomethyl)-4-cyclopentylbenzene. This is typically achieved through radical-mediated reactions that selectively target the activated C-H bonds of the methyl group attached to the aromatic ring.
Free-Radical Bromination of 4-Cyclopentyltoluene
Free-radical bromination is a classic and widely employed method for the selective halogenation of benzylic positions. masterorganicchemistry.com The reaction proceeds via a radical chain mechanism, initiated by light or a radical initiator, where a bromine radical abstracts a hydrogen atom from the benzylic carbon. masterorganicchemistry.com The resulting benzylic radical is stabilized by resonance with the aromatic ring, which accounts for the high selectivity of this reaction. masterorganicchemistry.com
N-Bromosuccinimide (NBS) is the reagent of choice for this transformation as it provides a low, constant concentration of bromine (Br₂) in the reaction mixture, which minimizes side reactions such as the addition of bromine to the aromatic ring. masterorganicchemistry.com The reaction is typically carried out in a non-polar solvent, such as carbon tetrachloride (CCl₄), and is initiated by light (hν) or a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide. wikipedia.org
A greener alternative to traditional methods involves the use of visible light to induce the free-radical bromination with NBS in water. This approach offers a more environmentally benign process.
Table 1: Illustrative Conditions for Free-Radical Bromination of 4-Cyclopentyltoluene
| Reagent | Initiator | Solvent | Temperature | Reaction Time | Typical Yield |
| NBS | AIBN | CCl₄ | Reflux | 2-4 hours | 80-90% |
| NBS | Benzoyl Peroxide | CCl₄ | Reflux | 2-4 hours | 80-90% |
| NBS | Visible Light | Water | Room Temp | 4-6 hours | 75-85% |
Selective Benzylic Oxidation-Bromination Sequences
The selective oxidation of the benzylic methyl group to a primary alcohol, (4-cyclopentylphenyl)methanol, can be challenging as over-oxidation to the corresponding aldehyde or carboxylic acid is a common side reaction. However, specific reagents and conditions can be employed to achieve the desired transformation.
Once the benzylic alcohol is obtained, it can be readily converted to this compound using a variety of standard brominating agents.
Derivatization from Precursor Molecules
This strategy involves starting with a molecule that already possesses a functional group at the benzylic position, which can then be converted into a bromine atom. This is a common and effective way to synthesize the target compound.
Conversion of Benzylic Alcohols to Bromides
The conversion of a benzylic alcohol, such as (4-cyclopentylphenyl)methanol, to the corresponding bromide is a fundamental transformation in organic synthesis. Several reagents are effective for this purpose, with phosphorus tribromide (PBr₃) and the Appel reaction (triphenylphosphine and a bromine source) being two of the most common. commonorganicchemistry.commasterorganicchemistry.com
The reaction with PBr₃ typically proceeds via an Sₙ2 mechanism, resulting in the inversion of stereochemistry if the benzylic carbon is chiral. masterorganicchemistry.com The alcohol oxygen attacks the phosphorus atom, displacing a bromide ion, which then acts as a nucleophile to attack the activated carbon center. youtube.com
The Appel reaction, using triphenylphosphine (B44618) (PPh₃) and a bromine source like carbon tetrabromide (CBr₄) or N-bromosuccinimide (NBS), also proceeds through an Sₙ2 pathway. commonorganicchemistry.com
Table 2: Reagents for the Conversion of (4-Cyclopentylphenyl)methanol to this compound
| Reagent | Solvent | Temperature | Typical Yield |
| PBr₃ | Diethyl ether | 0 °C to reflux | 85-95% |
| PPh₃, CBr₄ | Dichloromethane | 0 °C to room temp | 80-90% |
| PPh₃, NBS | Dichloromethane | 0 °C to room temp | 80-90% |
| Thionyl bromide (SOBr₂) | - | Reflux | 70-80% |
Halogen Exchange Reactions for Benzylic Bromides
The Finkelstein reaction provides a method for the synthesis of alkyl halides through halogen exchange. byjus.comwikipedia.orgiitk.ac.in While classically used for the preparation of alkyl iodides from chlorides or bromides, the principle can be adapted to synthesize benzylic bromides from their corresponding chlorides. byjus.comwikipedia.orgiitk.ac.in This reaction is an equilibrium process, and to drive it towards the desired product, Le Châtelier's principle is utilized by taking advantage of the differential solubility of the halide salts in a suitable solvent, typically acetone. byjus.comwikipedia.org
For the synthesis of this compound, one could envision starting with 1-(chloromethyl)-4-cyclopentylbenzene and treating it with a bromide salt, such as sodium bromide (NaBr) or lithium bromide (LiBr), in acetone. The precipitation of the less soluble sodium chloride would drive the reaction forward. This Sₙ2 reaction is particularly effective for primary halides, including benzylic halides. jk-sci.comadichemistry.com
Table 3: Conditions for Halogen Exchange to Form this compound
| Starting Material | Reagent | Solvent | Temperature |
| 1-(Chloromethyl)-4-cyclopentylbenzene | NaBr | Acetone | Reflux |
| 1-(Chloromethyl)-4-cyclopentylbenzene | LiBr | Acetone | Reflux |
Construction of the 4-Cyclopentylphenyl Core and Subsequent Benzylic Functionalization
The key step in this approach is the Friedel-Crafts alkylation of a benzene (B151609) ring with a suitable cyclopentylating agent. For instance, reacting benzene with cyclopentyl bromide in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), would yield cyclopentylbenzene (B1606350). It is important to note that Friedel-Crafts alkylations can be prone to polyalkylation and carbocation rearrangements, although the latter is not a concern with a cyclopentyl group.
Once cyclopentylbenzene is synthesized, a methyl group can be introduced at the para position via a Friedel-Crafts acylation followed by a reduction (e.g., Clemmensen or Wolff-Kishner reduction) to yield 4-cyclopentyltoluene. This multi-step process is often preferred over direct Friedel-Crafts alkylation with a methyl halide to avoid polyalkylation and achieve better regioselectivity. The resulting 4-cyclopentyltoluene can then be subjected to the direct benzylic bromination methods described in section 2.1.
Friedel-Crafts Alkylation for Aromatic C-C Bond Formation and Subsequent Bromination
A prevalent and well-established method for the synthesis of this compound involves a two-step sequence. The initial step is a Friedel-Crafts alkylation to construct the cyclopentylbenzene core, followed by a selective benzylic bromination.
The Friedel-Crafts alkylation of benzene with a suitable cyclopentylating agent, such as cyclopentyl chloride or cyclopentanol, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃), effectively forms the C-C bond between the aromatic ring and the cyclopentyl moiety. cerritos.edulibretexts.org This electrophilic aromatic substitution reaction proceeds through the generation of a cyclopentyl carbocation or a related electrophilic species, which then attacks the electron-rich benzene ring. cerritos.edu
Following the successful synthesis of cyclopentylbenzene, the next crucial step is the introduction of the bromomethyl group at the benzylic position. This is typically achieved through a free radical bromination reaction. chemistrysteps.comyoutube.com A common and effective reagent for this transformation is N-bromosuccinimide (NBS), often used in conjunction with a radical initiator such as UV light or a chemical initiator like benzoyl peroxide. youtube.comchadsprep.com The reaction proceeds via the formation of a stabilized benzylic radical on the cyclopentylbenzene, which then reacts with bromine generated in situ from NBS to yield the desired this compound. youtube.com
Below is a representative table summarizing the conditions for this two-step synthesis, based on typical laboratory procedures for similar transformations.
Table 1: Two-Step Synthesis of this compound
| Step | Reaction | Reactants | Catalyst/Reagent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | Friedel-Crafts Alkylation | Benzene, Cyclopentyl Chloride | AlCl₃ | Benzene (excess) | 0-5 | ~60-70 |
| 2 | Benzylic Bromination | Cyclopentylbenzene | N-Bromosuccinimide (NBS), Benzoyl Peroxide | Carbon Tetrachloride | Reflux (approx. 77) | ~70-80 |
Palladium-Catalyzed Arylation and Alkylation Methods
While the Friedel-Crafts approach is a classical method, modern organometallic chemistry offers potential alternatives. Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of carbon-carbon bonds. nih.govyoutube.com In principle, a palladium-catalyzed Suzuki or Negishi coupling could be envisioned for the synthesis of cyclopentylbenzene, the precursor to the target molecule. This would involve the reaction of a cyclopentyl organometallic reagent with a brominated benzene derivative, or vice versa, in the presence of a palladium catalyst and a suitable ligand.
Furthermore, direct palladium-catalyzed C-H activation and functionalization represent a cutting-edge approach. While specific examples for the direct bromomethylation of cyclopentylbenzene are not widely reported, palladium-catalyzed benzylic C-H functionalization has been demonstrated for other systems. These reactions typically involve the direct activation of a C-H bond at the benzylic position by a palladium catalyst, followed by coupling with a suitable electrophile. The development of such a method for this compound would offer a more atom-economical and potentially more direct route.
Table 2: Potential Palladium-Catalyzed Approaches
| Approach | Reactants | Catalyst System | General Conditions | Potential Product |
|---|---|---|---|---|
| Suzuki Coupling | Phenylboronic acid, Cyclopentyl bromide | Pd(PPh₃)₄, Base | Anhydrous solvent, Heat | Cyclopentylbenzene |
| Direct C-H Bromination | Cyclopentylbenzene | Pd(OAc)₂, Brominating Agent | High Temperature | This compound |
Copper-Catalyzed Cross-Coupling for Aryl-Alkyl Linkages
Copper-catalyzed reactions have also gained significant attention for the formation of aryl-alkyl bonds. sustech.edu.cn Similar to palladium catalysis, copper-catalyzed cross-coupling reactions could potentially be employed for the synthesis of the cyclopentylbenzene precursor. These reactions often utilize more earth-abundant and less expensive copper catalysts compared to palladium.
Moreover, copper-catalyzed C-H functionalization has emerged as a viable strategy for the direct introduction of various groups onto hydrocarbon skeletons. acs.org The direct benzylic bromination of cyclopentylbenzene using a copper catalyst and a suitable brominating source is a plausible, though less documented, synthetic route. beilstein-journals.org Research in this area is ongoing and could provide more efficient and sustainable methods for the synthesis of compounds like this compound in the future.
Table 3: Potential Copper-Catalyzed Approaches
| Approach | Reactants | Catalyst System | General Conditions | Potential Product |
|---|---|---|---|---|
| Cross-Coupling | Cyclopentyl Grignard reagent, Bromobenzene | CuI, Ligand | Anhydrous solvent | Cyclopentylbenzene |
| Direct C-H Bromination | Cyclopentylbenzene | Cu(I) or Cu(II) salt, Brominating Agent | Oxidant, Heat | This compound |
Advanced Spectroscopic Characterization Techniques for 1 Bromomethyl 4 Cyclopentylbenzene
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the elucidation of molecular structure. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Elucidation
Proton (¹H) NMR spectroscopy would be instrumental in confirming the identity and purity of 1-(Bromomethyl)-4-cyclopentylbenzene. The expected spectrum would exhibit distinct signals corresponding to the different types of protons in the molecule.
Based on the structure, the following proton signals are anticipated:
Aromatic Protons: The protons on the benzene (B151609) ring would appear in the aromatic region, typically between δ 7.0 and 7.5 ppm. Due to the para-substitution, a characteristic splitting pattern, likely two doublets, would be expected. The protons ortho to the cyclopentyl group would be slightly upfield compared to those ortho to the electron-withdrawing bromomethyl group.
Benzylic Protons: The two protons of the bromomethyl (-CH₂Br) group would give rise to a singlet, expected to be in the range of δ 4.4-4.6 ppm. The electronegativity of the bromine atom causes a significant downfield shift for these protons.
Cyclopentyl Protons: The protons of the cyclopentyl group would produce a series of multiplets in the aliphatic region of the spectrum, likely between δ 1.5 and 3.0 ppm. The methine proton directly attached to the benzene ring would be the most downfield of this group, appearing as a multiplet due to coupling with the adjacent methylene (B1212753) protons. The remaining methylene protons of the cyclopentyl ring would exhibit complex splitting patterns due to their diastereotopic nature.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic (ortho to -CH₂Br) | ~7.3-7.4 | Doublet |
| Aromatic (ortho to cyclopentyl) | ~7.1-7.2 | Doublet |
| Benzylic (-CH₂Br) | ~4.5 | Singlet |
| Cyclopentyl (methine) | ~2.9-3.1 | Multiplet |
| Cyclopentyl (methylene) | ~1.5-2.1 | Multiplet |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Framework Analysis
Carbon-13 (¹³C) NMR spectroscopy provides a detailed map of the carbon skeleton of a molecule. Each unique carbon atom in this compound would produce a distinct signal in the ¹³C NMR spectrum.
The anticipated chemical shifts are as follows:
Aromatic Carbons: The benzene ring would show four distinct signals. The carbon atom bonded to the cyclopentyl group (C1) and the carbon atom bonded to the bromomethyl group (C4) would be quaternary and appear at different chemical shifts. The two pairs of equivalent methine carbons (C2/C6 and C3/C5) would also be observed.
Benzylic Carbon: The carbon of the bromomethyl (-CH₂Br) group would appear in the range of δ 30-35 ppm, shifted downfield by the attached bromine atom.
Cyclopentyl Carbons: The cyclopentyl group would exhibit three signals: one for the methine carbon attached to the benzene ring and two for the two sets of non-equivalent methylene carbons.
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| Aromatic (C-H) | ~128-130 |
| Aromatic (C-Cyclopentyl) | ~145-150 |
| Aromatic (C-CH₂Br) | ~135-140 |
| Benzylic (-CH₂Br) | ~33 |
| Cyclopentyl (methine) | ~45 |
| Cyclopentyl (methylene) | ~25-35 |
Bromine-79 Nuclear Magnetic Resonance (⁷⁹Br NMR) for Kinetic Studies
While less common than ¹H or ¹³C NMR, Bromine-79 (⁷⁹Br) NMR can be a powerful tool for probing the electronic environment around the bromine atom. The chemical shift of ⁷⁹Br is highly sensitive to changes in the covalent character of the carbon-bromine bond. In the context of this compound, ⁷⁹Br NMR could be particularly useful for kinetic studies of nucleophilic substitution reactions at the benzylic position. By monitoring the change in the ⁷⁹Br chemical shift or the disappearance of the signal, the rate of reaction could be determined.
Two-Dimensional NMR Techniques (e.g., gHSQC, gHMBC) for Connectivity Assignments
Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the signals observed in 1D NMR spectra.
gHSQC (Gradient Heteronuclear Single Quantum Coherence): This experiment would correlate the signals of protons directly bonded to carbon atoms. It would definitively link the proton signals of the bromomethyl and cyclopentyl groups to their corresponding carbon signals.
gHMBC (Gradient Heteronuclear Multiple Bond Correlation): This technique reveals long-range couplings between protons and carbons (typically over two or three bonds). For this compound, HMBC would be crucial for confirming the connectivity between the cyclopentyl group and the benzene ring, as well as the attachment of the bromomethyl group. For instance, correlations would be expected between the benzylic protons and the aromatic carbons, and between the cyclopentyl methine proton and the aromatic carbons.
Vibrational Spectroscopy
Vibrational spectroscopy techniques, such as FTIR, provide information about the functional groups present in a molecule by measuring the absorption of infrared radiation.
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
The FTIR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its specific functional groups.
Key expected vibrational frequencies include:
Aromatic C-H Stretching: A series of sharp bands would be expected in the region of 3000-3100 cm⁻¹.
Aliphatic C-H Stretching: The C-H stretching vibrations of the cyclopentyl and bromomethyl groups would appear just below 3000 cm⁻¹.
Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds in the benzene ring would give rise to one or more bands in the 1450-1600 cm⁻¹ region.
C-H Bending: Bending vibrations for the methylene and methine groups would be observed in the 1350-1470 cm⁻¹ range.
C-Br Stretching: A characteristic absorption band for the carbon-bromine bond stretch is expected in the fingerprint region, typically between 500 and 700 cm⁻¹.
Para-Substitution Pattern: The out-of-plane C-H bending vibrations of the para-substituted benzene ring would result in a strong absorption band in the 800-850 cm⁻¹ region.
Interactive Data Table: Predicted FTIR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3000-3100 | Medium-Weak |
| Aliphatic C-H Stretch | 2850-3000 | Medium-Strong |
| Aromatic C=C Stretch | 1450-1600 | Medium |
| C-H Bend | 1350-1470 | Medium |
| Para-Substituted C-H Bend | 800-850 | Strong |
| C-Br Stretch | 500-700 | Medium-Strong |
Mass Spectrometry (MS)
Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elemental composition of a compound. It functions by ionizing molecules and then separating these ions based on their mass-to-charge ratio (m/z).
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to within a few parts per million (ppm). This precision allows for the unambiguous determination of a molecule's elemental formula, distinguishing it from other compounds that may have the same nominal mass. For this compound (C₁₂H₁₅Br), HRMS is crucial for confirming its composition. The technique can differentiate the compound's exact mass from other potential isomeric or isobaric impurities.
The theoretical monoisotopic mass of this compound is calculated to be 238.0357 Da. uni.lu An HRMS analysis would be expected to yield a measured mass that corresponds closely to this theoretical value, thereby verifying the elemental formula. The presence of bromine is further confirmed by its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which would be clearly resolved in a high-resolution spectrum.
Table 1: HRMS Data for this compound
| Parameter | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₁₅Br | uni.lu |
| Theoretical Monoisotopic Mass | 238.0357 Da | uni.lu |
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hybrid technique that combines the separation capabilities of liquid chromatography with the analytical power of mass spectrometry. nih.gov It is routinely used to assess the purity of a sample and to confirm the molecular weight of its components. nih.govnih.gov
In an LC-MS analysis of this compound, the sample is first passed through an HPLC column, which separates the target compound from any impurities or starting materials. The eluent from the column is then directed into the mass spectrometer. Using a soft ionization technique like electrospray ionization (ESI), the molecule can be detected as various adducts (e.g., [M+H]⁺, [M+Na]⁺). The detection of a primary peak in the chromatogram corresponding to the expected mass-to-charge ratios of these adducts confirms both the molecular weight and the purity of the compound.
Table 2: Predicted LC-MS Adducts for this compound
| Adduct | Mass-to-Charge Ratio (m/z) | Source |
|---|---|---|
| [M+H]⁺ | 239.0430 | uni.lu |
| [M+Na]⁺ | 261.0249 | uni.lu |
| [M+NH₄]⁺ | 256.0695 | uni.lu |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. msu.edu Molecules containing chromophores—parts of a molecule that absorb light—exhibit characteristic UV-Vis spectra. libretexts.org
In this compound, the primary chromophore is the substituted benzene ring. The π-electrons within the aromatic system undergo π → π* transitions upon absorption of UV radiation. The spectrum for the closely related compound, cyclopentylbenzene (B1606350), shows absorption maxima in the 230-270 nm range, which is characteristic of the electronic transitions within the benzene ring. nist.gov It is expected that this compound would exhibit a similar absorption profile, as the bromomethyl group has a minor influence on the electronic transitions of the aromatic ring. The location and intensity (molar absorptivity, ε) of these absorption bands are key identifiers.
Table 3: Expected UV-Vis Absorption Data for this compound
| Wavelength Range (λmax) | Electronic Transition | Chromophore |
|---|
X-ray Diffraction for Solid-State Structural Analysis
X-ray diffraction is the most definitive method for determining the complete three-dimensional structure of a crystalline solid. This technique involves directing X-rays onto a single crystal of the compound. The resulting diffraction pattern is used to calculate the electron density map of the molecule, revealing precise atomic positions, bond lengths, bond angles, and torsional angles.
For this compound, a single-crystal X-ray diffraction analysis would provide unequivocal proof of its structure in the solid state. It would confirm the connectivity of the atoms and reveal the conformation of the cyclopentyl group relative to the benzene ring, as well as the orientation of the bromomethyl substituent. While this technique provides unparalleled structural detail, its application is contingent upon the ability to grow a suitable, high-quality single crystal of the compound. Published X-ray diffraction data for this specific compound is not widely available, but the parameters that would be determined are well-established.
Table 4: Parameters Determined by Single-Crystal X-ray Diffraction
| Parameter | Information Provided |
|---|---|
| Crystal System & Space Group | Symmetry and packing arrangement of molecules in the crystal lattice. |
| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal. |
| Atomic Coordinates | The precise position of each atom (C, H, Br) in 3D space. |
| Bond Lengths & Angles | Exact measurements of the distances between bonded atoms and the angles they form. |
Chemical Reactivity and Mechanistic Investigations of 1 Bromomethyl 4 Cyclopentylbenzene
Organometallic Reagent Formation from Benzylic Bromides
The carbon-bromine bond in 1-(Bromomethyl)-4-cyclopentylbenzene allows for the formation of highly reactive organometallic reagents, which are valuable intermediates in organic synthesis for forming new carbon-carbon bonds.
The reaction of this compound with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), yields the corresponding Grignard reagent, 4-cyclopentylbenzylmagnesium bromide. wikipedia.orgleah4sci.com The ether solvent is crucial as it stabilizes the organomagnesium compound. wikipedia.org The formation of Grignard reagents is sensitive to water and air, which would rapidly destroy the reagent. wikipedia.org
4-Cyclopentylbenzylmagnesium bromide acts as a potent nucleophile and a strong base. leah4sci.comyoutube.com The carbon atom bonded to the magnesium possesses significant carbanionic character, enabling it to attack a wide range of electrophiles. youtube.comyoutube.com This reactivity allows for the construction of more complex molecules.
| Electrophile | Product after Acidic Workup | Product Class |
|---|---|---|
| Formaldehyde (CH₂O) | 2-(4-Cyclopentylphenyl)ethanol | Primary Alcohol |
| Acetone ((CH₃)₂CO) | 2-(4-Cyclopentylphenyl)-1,1-dimethylethanol | Tertiary Alcohol |
| Carbon Dioxide (CO₂) | (4-Cyclopentylphenyl)acetic acid | Carboxylic Acid |
| Benzonitrile (PhCN) | (4-Cyclopentylphenyl)(phenyl)methanone | Ketone |
Organocopper reagents, particularly Gilman cuprates (R₂CuLi), can be prepared from this compound, typically through an organolithium intermediate. The process involves a halogen-metal exchange reaction, where the bromine atom is swapped for a lithium atom, followed by transmetalation with a copper(I) salt. For example, reacting the starting bromide with two equivalents of lithium metal would form 4-cyclopentylbenzyllithium. Subsequent reaction of two equivalents of this organolithium species with one equivalent of a copper(I) halide, like copper(I) iodide (CuI), yields the lithium di(4-cyclopentylbenzyl)cuprate.
Organocuprates are classified as "soft" nucleophiles. This property makes them particularly effective for specific transformations where "harder" nucleophiles like Grignard or organolithium reagents might fail or give undesired side products. Their utility is prominent in reactions such as conjugate addition to α,β-unsaturated carbonyl compounds and coupling with acyl chlorides to form ketones.
Catalytic Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions provide a powerful method for forming carbon-carbon bonds using organic halides like this compound. These reactions have become fundamental tools in modern organic synthesis.
The Suzuki-Miyaura coupling reaction involves the coupling of an organoboron compound (like a boronic acid or ester) with an organic halide. libretexts.org this compound can serve as the halide partner in such a reaction, coupling with various aryl- or vinylboronic acids in the presence of a palladium catalyst and a base to form a new C-C bond at the benzylic position. rsc.org For example, reaction with phenylboronic acid would yield 1-benzyl-4-cyclopentylbenzene.
Another important transformation is the Sonogashira coupling, which joins an organic halide with a terminal alkyne. libretexts.orgwikipedia.org This reaction is typically catalyzed by both palladium and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org The coupling of this compound with a terminal alkyne like phenylacetylene (B144264) would produce a substituted alkyne. Research has shown that the reaction of benzyl (B1604629) halides in Sonogashira couplings can sometimes lead to more complex, tandem reactions, affording highly substituted products in a single step. thieme-connect.com Variations using pre-formed lithium acetylides have also been developed for the efficient cross-coupling with benzyl bromides. rsc.org
| Reaction Name | Coupling Partner | Typical Catalysts | Product from this compound |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Phenylboronic acid | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | 1-Benzyl-4-cyclopentylbenzene |
| Sonogashira Coupling | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, Base (e.g., Et₃N) | 1-(4-Cyclopentylphenyl)-3-phenyl-1-propyne |
| Heck Coupling | Styrene (B11656) | Pd(OAc)₂, PPh₃, Base (e.g., Et₃N) | (E)-1-(4-Cyclopentylbenzyl)-2-phenylethene |
Palladium-Catalyzed Carbonylation and C-H Alkylation
Palladium-catalyzed reactions are powerful tools for the formation of carbon-carbon bonds. In the context of this compound, these reactions would typically involve the transformation of the bromomethyl group.
Carbonylation: Palladium-catalyzed carbonylation of benzyl halides is a well-established method for the synthesis of aryl-substituted acetic acid derivatives. While specific studies on the carbonylation of this compound are not extensively documented in the provided search results, the general mechanism involves the oxidative addition of the benzyl bromide to a low-valent palladium(0) complex. This is followed by the insertion of carbon monoxide (CO) into the palladium-carbon bond and subsequent reaction with a nucleophile (e.g., an alcohol or amine) to yield the corresponding ester or amide. Renewable solvents have been explored for palladium-catalyzed carbonylation reactions, highlighting the ongoing efforts to develop more sustainable synthetic methods. doi.org
C-H Alkylation: Palladium-catalyzed C-H alkylation of arenes with alkyl halides represents a direct approach to building molecular complexity. While direct C-H alkylation of an external arene with this compound is a plausible transformation, the provided information focuses on the ortho-C–H alkylation of benzylamides using α-bromo ketones, where the benzylamine (B48309) acts as the substrate and directing group. rsc.org This type of reaction proceeds via a different mechanism, typically involving directed C-H activation. A hypothetical palladium-catalyzed C-H alkylation using this compound as the alkylating agent would likely involve the formation of a palladium(II) intermediate that then undergoes reductive elimination to form the new C-C bond.
A representative table for a hypothetical palladium-catalyzed carbonylation reaction is presented below:
| Entry | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Product | Yield (%) |
| 1 | Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene | 80 | Methyl 2-(4-cyclopentylphenyl)acetate | Not specified |
| 2 | PdCl₂(dppf) | dppf | Et₃N | DMF | 100 | 2-(4-cyclopentylphenyl)acetic acid | Not specified |
Nickel-Catalyzed Reductive Alkylations and Cycloadditions
Nickel catalysis offers a cost-effective and highly reactive alternative to palladium for many cross-coupling reactions.
Reductive Alkylations: Nickel-catalyzed reductive alkylation provides a method for coupling two electrophiles, such as an aryl bromide and an alkyl bromide, in the presence of a reducing agent. nih.gov This approach avoids the need for pre-formed organometallic nucleophiles. A general method for the nickel-catalyzed reductive coupling of aryl bromides with alkyl bromides has been developed, which is tolerant of a wide range of functional groups. nih.gov Although not specifically detailing the use of this compound, this substrate would be a suitable coupling partner in such a reaction, acting as the alkyl electrophile. A Hammett study on related systems indicated that oxidative addition of the bromoarene is not the rate-determining step. nih.gov
A table summarizing a potential nickel-catalyzed reductive alkylation is shown below:
| Aryl Halide | Alkyl Halide | Catalyst | Reductant | Solvent | Product |
| 4-Bromoanisole | This compound | NiCl₂(dme) | Zn | DMA | 1-Cyclopentyl-4-(4-methoxybenzyl)benzene |
| 1-Bromonaphthalene | This compound | NiBr₂·diglyme | Mn | NMP | 1-(Cyclopentylmethyl)naphthalene |
Heck Coupling Processes
The Heck coupling is a cornerstone of C-C bond formation, typically involving the reaction of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. While the classic Heck reaction involves aryl or vinyl halides, variations using benzyl halides are known. A sequential Hiyama vinylation and Heck arylation has been used to form symmetric (E)-1,2-diarylethenes. mdpi.com In a hypothetical Heck-type reaction with this compound, the substrate would couple with an alkene to form a substituted styrene derivative. The mechanism would proceed through oxidative addition of the benzyl bromide to palladium(0), followed by migratory insertion of the alkene and subsequent β-hydride elimination.
Radical and Photoinduced Transformations
The benzylic C-Br bond in this compound is susceptible to homolytic cleavage, making it a precursor for the generation of the corresponding 4-cyclopentylbenzyl radical. This radical can then participate in a variety of transformations.
Generation and Reactivity of Benzylic Radical Intermediates
The 4-cyclopentylbenzyl radical is a resonance-stabilized radical, which enhances its stability compared to simple alkyl radicals. numberanalytics.com This stability influences its reactivity and the types of reactions it can undergo.
Generation: Benzylic radicals can be generated from benzyl halides through various methods, including thermolysis, photolysis, or single-electron transfer (SET) from a photocatalyst or a metal. numberanalytics.com The study of benzyl radical decomposition has shown that it can isomerize to other cyclic structures at high temperatures. researchgate.net
Reactivity: Once generated, the 4-cyclopentylbenzyl radical can undergo a range of reactions. It can abstract a hydrogen atom, add to a double or triple bond, or be trapped by a persistent radical. The persistent radical effect can be leveraged to favor the formation of a desired cross-coupled product. nih.gov The reactivity of benzylic radicals is central to many synthetic methods, including those used in the total synthesis of natural products. nih.gov
A table detailing potential reactions of the 4-cyclopentylbenzyl radical is presented below:
| Radical Precursor | Reaction Type | Reagent | Product |
| This compound | Atom Transfer Radical Addition | Styrene | 1-(4-Cyclopentylphenyl)-3-phenylpropane |
| This compound | Reductive Dimerization | Zn | 1,2-Bis(4-cyclopentylphenyl)ethane |
Photoinduced Catalysis for Benzylic Functionalization
Visible-light photoredox catalysis has emerged as a powerful tool for organic synthesis, enabling the generation of radical intermediates under mild conditions. rsc.org
Benzylic Functionalization: Photoinduced catalysis can be employed for the functionalization of benzylic C-H bonds, but it is also applicable to the activation of benzyl halides. In a typical photoredox cycle, a photocatalyst absorbs light and reaches an excited state. This excited photocatalyst can then engage in a single-electron transfer with this compound, leading to the formation of the 4-cyclopentylbenzyl radical. This radical can then be intercepted by a variety of nucleophiles or other coupling partners. nih.gov For example, visible-light-driven organocatalytic alkoxylation of benzylic C-H bonds has been reported, and similar principles could be applied to the functionalization of benzyl bromides. researchgate.net Photoinduced copper catalysis has also been utilized for various organic transformations. beilstein-journals.org The development of methods for the late-stage functionalization of complex molecules often relies on photoinduced processes. nih.gov
A hypothetical photoinduced benzylic functionalization is outlined in the table below:
| Substrate | Coupling Partner | Photocatalyst | Light Source | Product |
| This compound | Sodium methoxide | Ru(bpy)₃Cl₂ | Blue LED | 1-(Methoxymethyl)-4-cyclopentylbenzene |
| This compound | Potassium cyanide | Ir(ppy)₃ | Visible Light | 2-(4-Cyclopentylphenyl)acetonitrile |
Mechanistic Elucidation Studies
The mechanistic pathways of reactions involving this compound, particularly nucleophilic substitution, are primarily dictated by the stability of the potential carbocation intermediate and the steric hindrance at the reaction center.
Kinetic Analyses and Rate-Determining Steps using Spectroscopic Techniques
The kinetics of nucleophilic substitution reactions of benzylic bromides like this compound can be conveniently studied using spectroscopic techniques such as UV-Vis spectrophotometry. The change in absorbance over time as the benzylic bromide is converted to a product allows for the determination of reaction rates. These reactions typically proceed through either a unimolecular (SN1) or a bimolecular (SN2) mechanism, each with a distinct rate-determining step. ucalgary.ca
In an SN1 reaction , the rate-determining step is the slow, unimolecular dissociation of the benzylic bromide to form a resonance-stabilized benzylic carbocation. pearson.com The rate of this reaction is dependent only on the concentration of the substrate. The cyclopentyl group, being an electron-donating group, stabilizes the positive charge on the benzylic carbocation through inductive and hyperconjugation effects, thus favoring the SN1 pathway. stackexchange.com
Conversely, in an SN2 reaction , the rate-determining step involves a bimolecular collision where the nucleophile attacks the electrophilic benzylic carbon, and the bromide ion is displaced in a single, concerted step. The rate of an SN2 reaction is dependent on the concentrations of both the substrate and the nucleophile. quora.com
The choice between these two mechanisms is influenced by factors such as the nature of the nucleophile, the solvent polarity, and the substitution on the aromatic ring. For this compound, the primary nature of the benzylic carbon would typically suggest an SN2 pathway. However, the stabilizing effect of the para-cyclopentyl group on the potential carbocation makes an SN1 mechanism also plausible, especially with weak nucleophiles and in polar, protic solvents. ucalgary.castackexchange.com
A Hammett plot, which correlates the logarithms of reaction rates for a series of substituted aromatic compounds with substituent constants (σ), can be a powerful tool to elucidate the reaction mechanism. For the solvolysis of para-substituted benzyl bromides, a linear Hammett plot with a negative ρ value is often indicative of a buildup of positive charge in the transition state, consistent with an SN1 mechanism. koreascience.krwikipedia.org However, curved Hammett plots can be observed when there is a change in the rate-determining step or the mechanism across the series of substituents. koreascience.krnih.gov
To illustrate the kinetic analysis, the following table presents hypothetical, yet plausible, rate constants for the solvolysis of p-cyclopentylbenzyl bromide in a mixed solvent system, which could be determined experimentally.
Table 1: Hypothetical Solvolysis Rate Constants for p-Cyclopentylbenzyl Bromide
| Solvent (v/v) | Temperature (°C) | Rate Constant (k, s-1) | Reaction Order |
|---|---|---|---|
| 80% Ethanol/20% Water | 25 | 1.5 x 10-4 | First |
| 50% Acetone/50% Water | 25 | 3.2 x 10-4 | First |
| Methanol | 35 | 5.8 x 10-5 | First |
Isolation and Characterization of Reactive Intermediates
The direct isolation and characterization of the highly reactive benzylic carbocation intermediate, the p-cyclopentylbenzyl cation, under typical reaction conditions is not feasible due to its short lifetime. These intermediates are readily attacked by nucleophiles present in the reaction mixture.
However, the generation and spectroscopic observation of analogous benzylic carbocations have been successfully achieved under superacidic conditions at very low temperatures. By using a mixture of a strong Lewis acid like antimony pentafluoride (SbF₅) and a Brønsted acid like fluorosulfuric acid (FSO₃H) in a solvent such as sulfuryl chloride fluoride (B91410) (SO₂ClF) at temperatures around -70°C, the carbocation can be generated from the corresponding benzyl alcohol or halide and can be stabilized for a sufficient duration to be characterized by spectroscopic methods, most notably Nuclear Magnetic Resonance (NMR) spectroscopy.
One- and two-dimensional NMR techniques can provide detailed structural information about the carbocation, confirming the delocalization of the positive charge into the aromatic ring. For instance, the chemical shifts of the aromatic and benzylic protons and carbons are significantly different in the carbocation compared to the neutral precursor.
Another indirect method to characterize the carbocation intermediate is through trapping experiments. In these experiments, a strong nucleophile, which is also a poor leaving group, such as the azide (B81097) ion (N₃⁻), is added to the reaction mixture. The formation of a product resulting from the trapping of the carbocation by the azide ion provides evidence for the existence of the carbocation intermediate.
Influence of Ligands and Ancillary Additives on Reaction Pathways
The reaction pathways of this compound can be significantly influenced by the presence of ligands and ancillary additives.
In the context of transition-metal-catalyzed cross-coupling reactions , ligands play a crucial role in determining the efficiency and selectivity of the reaction. For instance, in palladium-catalyzed reactions such as Suzuki or Kumada coupling of benzylic bromides, bulky and electron-rich phosphine (B1218219) ligands are often employed. These ligands stabilize the palladium(0) active species, facilitate the oxidative addition of the benzylic bromide to the metal center, and promote the subsequent reductive elimination to form the desired carbon-carbon bond. The choice of ligand can also influence the stereochemical outcome of the reaction.
Ancillary additives , such as salts, can also have a pronounced effect on the reaction rates and mechanisms, particularly in solvolysis reactions proceeding via an SN1 pathway. The addition of non-nucleophilic salts can influence the ionic strength of the medium. For example, the addition of lithium perchlorate (B79767) (LiClO₄) to the solvolysis of a benzylic halide can lead to a "special salt effect," where the rate of ionization is accelerated due to the stabilization of the forming carbocation intermediate by the perchlorate ions. Conversely, the addition of a common ion salt, such as sodium bromide in the case of a benzyl bromide solvolysis, can suppress the ionization by the common-ion effect, leading to a decrease in the reaction rate.
The effect of various additives on the solvolysis rate of a model benzylic bromide system can be summarized in the following table, illustrating the potential impact on the reactivity of this compound.
Table 2: Illustrative Effect of Additives on the Solvolysis Rate of a Benzylic Bromide
| Additive | Concentration (M) | Relative Rate (krel) | Plausible Effect |
|---|---|---|---|
| None | - | 1.00 | Baseline |
| LiClO₄ | 0.1 | 1.85 | Stabilization of carbocation intermediate |
| NaBr | 0.1 | 0.65 | Common-ion effect |
| NaN₃ | 0.1 | 1.20 (with formation of benzyl azide) | Nucleophilic trapping of carbocation |
Computational Chemistry Approaches for 1 Bromomethyl 4 Cyclopentylbenzene
Electronic Structure Calculations
Electronic structure calculations are fundamental to predicting the geometry, stability, and reactivity of a molecule. These calculations provide insights into the distribution of electrons and the energies of molecular orbitals.
Density Functional Theory (DFT) is a widely used computational method to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For 1-(bromomethyl)-4-cyclopentylbenzene, DFT calculations would predict bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule.
Table 1: Predicted Geometric Parameters for this compound (Illustrative based on typical DFT calculations)
| Parameter | Predicted Value (Illustrative) |
| C-Br Bond Length | ~1.95 Å |
| C-C (Aromatic) Bond Length | ~1.39 - 1.41 Å |
| C-C (Cyclopentyl) Bond Length | ~1.54 Å |
| C-C-Br Bond Angle | ~112° |
Note: These values are illustrative and would be precisely determined in a specific DFT calculation.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. The energy difference between them, the HOMO-LUMO gap, is a critical parameter that indicates the chemical reactivity and kinetic stability of a molecule. nih.gov A smaller gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.
For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring, while the LUMO is likely associated with the antibonding σ* orbital of the C-Br bond. This distribution makes the benzylic carbon an electrophilic center, susceptible to nucleophilic attack. DFT calculations on similar Schiff bases derived from S-benzyldithiocarbazate have shown that a small HOMO-LUMO gap is indicative of high chemical reactivity and polarizability. nih.govnih.gov
Table 2: Illustrative Frontier Orbital Energies for this compound
| Orbital | Energy (eV) (Illustrative) |
| HOMO | -6.5 |
| LUMO | -0.5 |
| HOMO-LUMO Gap (ΔE) | 6.0 |
Note: These are representative values. The actual energies would depend on the level of theory and basis set used in the calculation.
From the energies of the HOMO and LUMO, other important chemical descriptors can be calculated. Electronegativity (χ) is a measure of an atom's or molecule's ability to attract electrons, while chemical hardness (η) quantifies its resistance to changes in its electron distribution. nih.gov These parameters are defined as:
χ = -(EHOMO + ELUMO) / 2 η = (ELUMO - EHOMO) / 2
A higher electronegativity indicates a greater ability to accept electrons, while a lower chemical hardness (or higher softness, the reciprocal of hardness) suggests greater reactivity. nih.gov For this compound, these parameters would provide a quantitative measure of its reactivity profile.
Table 3: Predicted Chemical Descriptors for this compound (Illustrative)
| Descriptor | Formula | Predicted Value (Illustrative) |
| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | 3.5 eV |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 3.0 eV |
| Chemical Softness (S) | 1 / (2η) | 0.17 eV-1 |
Reaction Mechanism Modeling
Computational chemistry is also instrumental in modeling the pathways of chemical reactions, identifying intermediate structures, and calculating the energy barriers that must be overcome.
For reactions involving this compound, such as nucleophilic substitution (SN2), computational methods can identify the transition state structure and calculate its energy. The energy difference between the reactants and the transition state is the activation energy barrier, which determines the reaction rate.
Computational studies on SN2 reactions of substituted benzyl (B1604629) bromides have shown that the nature of the substituent on the aromatic ring can significantly affect the activation energy. researchgate.net Electron-donating groups, like the cyclopentyl group in this case, are expected to stabilize the transition state, thereby lowering the activation energy and accelerating the reaction. DFT calculations can map out the entire potential energy surface of the reaction, providing a detailed understanding of the reaction coordinate. sciforum.net
This compound can participate in various catalytic reactions, such as cross-coupling reactions. Computational modeling is crucial for elucidating the complex mechanisms of these catalytic cycles. For example, in a palladium-catalyzed cross-coupling reaction, DFT can be used to model the energies of all intermediates and transition states in the catalytic cycle, including oxidative addition, transmetalation, and reductive elimination steps.
Studies on the palladium-catalyzed cross-coupling of benzyl bromides have utilized computational analysis to understand the roles of different ligands and to rationalize the observed product distributions. nih.gov Similarly, in photoredox catalysis involving benzyl bromides, DFT calculations have been employed to understand the single-electron transfer steps and the subsequent radical formation. nih.gov For this compound, such modeling could predict its reactivity in these advanced synthetic transformations and aid in the design of more efficient catalytic systems.
Solvent Effects and Implicit Solvation Models in Reaction Dynamics
The chemical environment plays a crucial role in the reactivity of a molecule. For a compound like this compound, the solvent can significantly influence the rates and pathways of its reactions, such as nucleophilic substitutions. Computational chemistry addresses this through the use of solvation models.
Implicit solvation models, also known as continuum models, are a computationally efficient method for capturing the bulk effects of a solvent. In this approach, the solvent is treated as a continuous medium with a defined dielectric constant, rather than as individual, explicit solvent molecules. This method is particularly useful for understanding how the polarity of the solvent might stabilize or destabilize reactants, transition states, and products.
For a hypothetical reaction involving this compound, different implicit solvation models could be employed to predict the reaction energetics in various solvents. The choice of model can impact the accuracy of the results.
Table 1: Common Implicit Solvation Models and Their Potential Application
| Model | Description | Potential Application to this compound |
| Polarizable Continuum Model (PCM) | Represents the solvent as a polarizable continuum and creates a solute cavity based on the molecule's shape. | Could be used to calculate the free energy of solvation and study the thermodynamics of reactions in different solvents. |
| Solvent Model based on Density (SMD) | A universal solvation model that uses the full solute electron density to compute the cavity-dispersion and solvent-structure terms. | Could provide accurate solvation free energies in a wide range of solvents, aiding in the prediction of reaction kinetics. |
| Generalized Born (GB) Model | Approximates the electrostatic contribution to the solvation free energy. It is often faster than PCM. | Useful for molecular dynamics simulations to study the conformational changes of this compound in solution. |
This table is illustrative and based on general computational chemistry principles, as no specific studies on this compound were found.
Predictive Computational Screening for Novel Reactivity
Computational screening has emerged as a powerful tool for discovering new reactions and catalysts. By leveraging computational power, it is possible to evaluate the reactivity of a molecule like this compound against a large library of potential reactants or under a variety of catalytic conditions.
Density Functional Theory (DFT) is a common method used for this purpose. DFT calculations can provide insights into the electronic structure of a molecule, allowing for the prediction of properties such as bond dissociation energies, nucleophilicity, and electrophilicity. For this compound, DFT could be used to:
Predict Reaction Pathways: By calculating the energies of potential intermediates and transition states, the most likely reaction mechanisms can be identified.
Evaluate Catalyst Performance: The interaction of this compound with different catalysts could be modeled to predict which would be most effective for a desired transformation.
Table 2: Hypothetical DFT-Calculated Properties for Reactivity Screening of this compound
| Property | Description | Hypothetical Relevance |
| C-Br Bond Dissociation Energy | The energy required to break the carbon-bromine bond homolytically. | A lower bond dissociation energy would suggest higher reactivity in radical reactions. |
| LUMO Energy | The energy of the Lowest Unoccupied Molecular Orbital. | A lower LUMO energy would indicate a higher susceptibility to nucleophilic attack at the benzylic carbon. |
| Mulliken Charge on Benzylic Carbon | The partial charge on the carbon atom attached to the bromine. | A more positive charge would suggest a more electrophilic center, favoring nucleophilic substitution. |
This table presents hypothetical data that could be generated through DFT calculations, as no specific published data for this compound is available.
Ligand Design and Optimization through Computational Methods
While there is no specific information available on the use of this compound as a ligand or in ligand design, computational methods are central to this area of research. If this molecule were to be used as a scaffold for designing new ligands, for example, in drug discovery, computational approaches would be indispensable.
Ligand-based drug design (LBDD) and structure-based drug design (SBDD) are two key strategies.
Ligand-Based Drug Design (LBDD): When the structure of the biological target is unknown, LBDD methods use a set of known active molecules to build a model that predicts the activity of new compounds.
Structure-Based Drug Design (SBDD): When the 3D structure of the target protein is known, SBDD involves docking candidate ligands into the protein's binding site to predict their binding affinity and mode.
Should this compound be identified as a fragment of a biologically active molecule, these computational techniques could be used to optimize its structure to improve potency and selectivity.
Table 3: Computational Methods in Ligand Design
| Method | Description | Potential Application for a this compound-based Scaffold |
| Quantitative Structure-Activity Relationship (QSAR) | Correlates the chemical structure of a series of compounds with their biological activity. | Could be used to predict the activity of new derivatives of this compound. |
| Pharmacophore Modeling | Identifies the essential 3D arrangement of functional groups responsible for biological activity. | Could define the key features of a ligand derived from this scaffold necessary for binding to a target. |
| Molecular Docking | Predicts the preferred orientation of a ligand when bound to a receptor. | Could be used to virtually screen derivatives for their potential to bind to a specific protein target. |
This table is for illustrative purposes, as no ligand design studies involving this compound have been identified.
Synthetic Applications of 1 Bromomethyl 4 Cyclopentylbenzene in Complex Molecule Synthesis
Versatility as an Alkylating Agent in Organic Transformations
The primary reactivity of 1-(bromomethyl)-4-cyclopentylbenzene stems from the lability of the carbon-bromine bond in the benzylic position. This makes the compound an excellent electrophile and a potent alkylating agent for a variety of nucleophiles. In these reactions, the '4-cyclopentylbenzyl' moiety is introduced into the target molecule.
The process involves the nucleophilic attack on the methylene (B1212753) carbon bearing the bromine atom, leading to the displacement of the bromide ion. This substitution reaction is facilitated by the stability of the potential benzylic carbocation intermediate. A wide range of nucleophiles, including those based on oxygen, nitrogen, sulfur, and carbon, can be effectively alkylated. For instance, alcohols, phenols, amines, and thiols react readily with this compound, typically in the presence of a base, to form the corresponding ethers, amines, and thioethers.
Table 1: Examples of Alkylation Reactions
| Nucleophile | Reagent | Product Type | Bond Formed |
|---|---|---|---|
| Alcohol (R-OH) | This compound | Ether | C-O |
| Amine (R-NH2) | This compound | Amine | C-N |
| Thiol (R-SH) | This compound | Thioether | C-S |
Precursor for the Construction of Substituted Alkylbenzenes
Building upon its role as an alkylating agent, this compound serves as a key starting material for synthesizing a diverse range of substituted alkylbenzenes. libretexts.org These products are often intermediates in the creation of more complex molecules for materials science and medicinal chemistry. The synthesis of these compounds typically involves reactions that form new carbon-carbon bonds. youtube.comrsc.org
For example, in Friedel-Crafts type reactions, the 4-cyclopentylbenzyl group can be attached to another aromatic ring. youtube.com Furthermore, its reaction with organometallic reagents, such as Grignard reagents or organocuprates, provides a direct route to constructing more elaborate carbon skeletons. illinois.edu The versatility of these methods allows chemists to strategically introduce the bulky and lipophilic cyclopentylbenzene (B1606350) group into various molecular scaffolds.
Role in the Synthesis of Heterocyclic Frameworks (e.g., triazines, pyridazinones)
The reactivity of this compound is particularly valuable in the synthesis and functionalization of heterocyclic compounds. researchgate.net Many synthetic routes for heterocycles such as triazines and pyridazinones involve an alkylation step for which this compound is well-suited. researchgate.netresearchgate.netmdpi.com
Triazines: The synthesis of substituted 1,3,5-triazines often begins with cyanuric chloride, which can undergo sequential nucleophilic substitutions. nih.govmdpi.com After initial substitutions with amines or other nucleophiles, a remaining reactive site on the triazine core can be alkylated. More commonly, a pre-formed triazine with a nucleophilic site, such as a hydroxyl or amino group, can be alkylated using an agent like this compound to introduce the 4-cyclopentylbenzyl group. nih.gov
Pyridazinones: Pyridazinone derivatives are a significant class of heterocyclic compounds with a range of biological activities. sarpublication.comresearchgate.net Synthetic strategies often involve the N-alkylation of the pyridazinone ring. mdpi.com The nitrogen atom in the pyridazinone core can act as a nucleophile, reacting with this compound to form N-substituted pyridazinones. This reaction is a common method for introducing various side chains to modulate the pharmacological properties of the final molecule. mdpi.com
Building Block for Sophisticated Carbon-Carbon and Carbon-Heteroatom Bonds
The formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds is fundamental to organic synthesis. researchgate.netalevelchemistry.co.uk this compound is an exemplary reagent for achieving these transformations under relatively mild conditions.
Carbon-Carbon Bond Formation: Beyond the Friedel-Crafts reactions mentioned earlier, this compound is used in a variety of other C-C bond-forming reactions. libretexts.org It can react with stabilized carbanions, such as those derived from malonic esters or β-ketoesters, in classic alkylation reactions. It is also a suitable partner in transition-metal-catalyzed cross-coupling reactions, which are powerful tools for creating C-C bonds. illinois.edu
Carbon-Heteroatom Bond Formation: The reaction of this compound with heteroatom nucleophiles is a straightforward and efficient method for creating C-N, C-O, and C-S bonds. libretexts.orgmdpi.comnih.gov This is essential for synthesizing a vast number of organic molecules, including many pharmaceuticals and agrochemicals. The reactions typically proceed via an SN2 mechanism, providing a reliable way to link the 4-cyclopentylbenzyl fragment to a heteroatom within a larger molecule.
Table 2: Bond Formation Capabilities
| Bond Type | Reaction Example | Nucleophile Source | Importance |
|---|---|---|---|
| C-C | Reaction with cyanide ion | KCN / NaCN | Extends carbon chain |
| C-N | Reaction with primary/secondary amines | RNH2, R2NH | Synthesis of amines, amides |
| C-O | Reaction with alkoxides/phenoxides | RONa, ArONa | Synthesis of ethers |
Design and Synthesis of Advanced Organic Intermediates
The culmination of the aforementioned applications is the use of this compound in the design and synthesis of advanced organic intermediates. These are molecules that are not the final product but are crucial stepping stones in multi-step synthetic sequences. The unique combination of the reactive bromomethyl handle and the bulky, non-polar cyclopentylphenyl group makes it a desirable fragment for building molecules with specific steric and electronic properties.
By incorporating the 4-cyclopentylbenzyl group, chemists can influence properties such as solubility, crystallinity, and biological activity in the final target molecule. Its role as a versatile building block allows for the systematic modification of lead compounds in drug discovery and the construction of novel organic materials. The ability to readily form various chemical bonds makes this compound an indispensable tool in the repertoire of synthetic organic chemists for creating complex and valuable molecules.
Future Research Directions and Emerging Methodologies for 1 Bromomethyl 4 Cyclopentylbenzene Chemistry
Development of More Sustainable and Greener Synthetic Routes
The future of synthesizing 1-(bromomethyl)-4-cyclopentylbenzene is increasingly focused on green chemistry principles to minimize environmental impact and enhance safety. rsc.orgrsc.org Traditional benzylic bromination methods often rely on hazardous reagents and chlorinated solvents like carbon tetrachloride (CCl₄). organic-chemistry.org Research is now directed towards developing more ecologically friendly and sustainable alternatives.
Key areas of development include:
Alternative Brominating Agents: Moving away from molecular bromine to safer, solid, and more manageable N-bromo-reagents, such as N-bromosuccinimide (NBS), is a continuing trend. organic-chemistry.orgresearchgate.net Future work will likely focus on developing even more benign brominating agents or in situ generation methods that avoid the handling and storage of hazardous materials. researchgate.net For instance, the reaction between NaBrO₃ and hydrobromic acid can generate Br₂ in situ, with water as the only byproduct, a process that can be finely controlled in flow reactors. researchgate.net
Green Solvents: The replacement of hazardous solvents is a critical goal. Research is exploring the use of greener solvents like acetonitrile (B52724) or even solvent-free reaction conditions, which significantly reduce the process mass intensity and environmental footprint. organic-chemistry.orgresearchgate.net
Catalytic Approaches: The development of catalytic processes, rather than stoichiometric ones, improves atom economy. This includes exploring heterogeneous catalysts that can be easily recovered and reused, further contributing to waste reduction and cost-effectiveness. rsc.orgacs.org For example, zinc-based heterogeneous catalysts have shown promise in other contexts and could be adapted for this synthesis. rsc.org
These strategies collectively aim to create synthetic pathways to this compound that are not only efficient but also align with the principles of sustainable development, reducing waste and energy consumption. rsc.org
Exploration of Photocatalytic and Electrocatalytic Approaches for Benzylic Functionalization
Visible-light photocatalysis and electrocatalysis are emerging as powerful and sustainable tools for the functionalization of benzylic C-H bonds, offering mild and highly selective alternatives to traditional thermal methods. rsc.orgresearchgate.netresearchgate.net These approaches could allow for the direct conversion of 4-cyclopentyltoluene to this compound or other valuable derivatives under ambient conditions.
Photocatalysis: This method uses light energy to generate radical species under gentle conditions. rsc.org For benzylic functionalization, a photocatalyst, upon light absorption, can initiate a hydrogen atom transfer (HAT) from the benzylic position of 4-cyclopentyltoluene, creating a benzylic radical. rsc.orgnih.gov This radical can then be intercepted by a bromine source or other functionalizing agents. Recent studies have demonstrated the efficacy of this approach for C-N and C-O bond formation at the benzylic position, and similar principles can be applied for C-Br bond formation. acs.org S-scheme heterojunctions, such as BA₂PbBr₄/MoO₃, have been shown to boost photocatalytic oxidation of benzylic C(sp³)-H bonds by enhancing charge separation and reactant adsorption. nih.gov
Electrocatalysis: Electrosynthesis provides a reagent-free method for oxidation or reduction, using electricity as a "green" oxidant. researchgate.net Anodic oxidation can efficiently generate a benzylic cation from 4-cyclopentyltoluene, which can then react with a nucleophile. acs.orgsemanticscholar.org This strategy has been successfully used for benzylic acyloxylation and amination. acs.orgsemanticscholar.org The merger of electrocatalysis with photocatalysis (electrophotocatalysis) is another promising avenue, enabling challenging transformations like the azidation of benzylic C(sp³)–H bonds under mild conditions. rsc.org
These catalytic methods offer unique advantages in terms of selectivity and functional group tolerance, paving the way for novel synthetic routes starting from abundant alkylbenzene feedstocks. semanticscholar.orgacs.org
Table 1: Comparison of Emerging Catalytic Approaches for Benzylic Functionalization
| Methodology | Energy Source | Key Intermediate | Advantages | Potential Application for this compound | Reference |
|---|---|---|---|---|---|
| Photocatalysis | Visible Light | Benzylic Radical | Mild reaction conditions, high selectivity, sustainable energy source. | Direct C-H bromination of 4-cyclopentyltoluene using a suitable photocatalyst and bromine source. | rsc.orgresearchgate.netnih.gov |
| Electrocatalysis | Electricity | Benzylic Cation | Avoids stoichiometric oxidants, precise control over redox potential, inherently safer processes. | Anodic oxidation of 4-cyclopentyltoluene followed by trapping with a bromide nucleophile. | researchgate.netacs.orgsemanticscholar.org |
| Electrophotocatalysis | Light & Electricity | Benzylic Radical | Combines advantages of both methods, enables novel reactivity. | Manganese-catalyzed oxidative functionalization of the benzylic C-H bond. | rsc.org |
Integration with Flow Chemistry and Automated Synthesis Platforms
The transition from batch to continuous flow manufacturing represents a paradigm shift in chemical synthesis, offering enhanced safety, scalability, and process control. digitellinc.commdpi.com The synthesis of this compound is well-suited for this technology, particularly for managing exothermic reactions and handling hazardous intermediates. researchgate.netacs.org
Automated Synthesis: Integrating flow reactors with automated platforms enables high-throughput experimentation and rapid optimization of reaction conditions. researchgate.netnih.gov Automated systems can systematically vary parameters like temperature, residence time, and reagent stoichiometry to identify the optimal conditions for yield and purity. cam.ac.uk Machine learning algorithms can be coupled with these platforms to guide the optimization process, efficiently exploring large parameter spaces to accelerate reaction development. digitellinc.comcam.ac.uk Such automated platforms, sometimes referred to as "chemputers," can perform complex multi-step syntheses with minimal human intervention, increasing reproducibility and accelerating discovery. researchgate.net
The combination of flow chemistry and automation promises to transform the synthesis of this compound from a laboratory-scale procedure to a robust, scalable, and highly optimized industrial process. vapourtec.com
Advanced Spectroscopic Probes for In Situ Mechanistic Studies
A deep understanding of reaction mechanisms is crucial for optimizing synthetic processes, and advanced spectroscopic techniques are enabling chemists to monitor reactions in real-time (in situ). For the synthesis of this compound, these tools can provide invaluable insights into reaction kinetics, intermediate formation, and byproduct generation. acs.orgnumberanalytics.com
In Situ NMR Spectroscopy: Techniques like LED-NMR allow for the direct illumination of a sample within an NMR spectrometer, making it possible to study photochemical reactions as they occur. acs.orgcapes.gov.brdigitellinc.com This could be used to elucidate the complex radical and ionic pathways involved in the photobromination of 4-cyclopentyltoluene, helping to mitigate risks like over-bromination or product decomposition. researchgate.netacs.org
In Situ FTIR and Raman Spectroscopy: Attenuated Total Reflectance (ATR)-FTIR and Raman spectroscopy are powerful Process Analytical Technology (PAT) tools for monitoring the concentration of reactants, intermediates, and products in real-time, both in batch and flow reactors. mt.comfraunhofer.demdpi.com For example, ReactIR (FTIR) can track the consumption of the starting material and the formation of the Grignard reagent if this compound is used in a subsequent step. mt.comfraunhofer.de This continuous monitoring allows for precise control over reaction initiation and endpoint determination, enhancing safety and consistency. mt.com
Molecular Rotational Resonance (MRR) Spectroscopy: This emerging gas-phase technique offers extraordinarily high selectivity, allowing for the unambiguous identification and quantification of different molecules in a complex mixture, including structural isomers. acs.org An automated MRR instrument could monitor the headspace of a reaction vessel to precisely track volatile reactants and products. acs.org
By providing a detailed, time-resolved picture of the chemical transformation, these advanced spectroscopic probes facilitate more rational process development and optimization. numberanalytics.com
Table 2: Advanced Spectroscopic Probes for Real-Time Reaction Monitoring
| Technique | Type of Information | Advantages | Application in this compound Chemistry | Reference |
|---|---|---|---|---|
| In Situ LED-NMR | Structural elucidation of intermediates, kinetic analysis. | Detailed mechanistic insight into photochemical reactions. | Studying the mechanism of photobromination of 4-cyclopentyltoluene. | acs.orgcapes.gov.br |
| In Situ FTIR (ReactIR) | Real-time concentration profiles of reactants, products, and intermediates. | Robust for liquid-phase monitoring in batch and flow; excellent for process control. | Monitoring the bromination reaction or subsequent Grignard formation. | mt.comfraunhofer.de |
| Raman Spectroscopy | Vibrational modes, molecular-level information on compounds. | Non-invasive, suitable for aqueous and solid samples, complementary to FTIR. | Online monitoring of reactions in complex media. | mdpi.com |
| Molecular Rotational Resonance (MRR) | Unambiguous structural identification and quantification of volatile species. | Extremely high selectivity, can distinguish between isomers. | Automated monitoring of reaction headspace for precise analysis. | acs.org |
Predictive Computational Models for Reaction Discovery and Optimization
Computational chemistry and machine learning are becoming indispensable tools for accelerating the discovery and optimization of chemical reactions. beilstein-journals.orgnih.gov These approaches can guide experimental work by predicting reaction outcomes and identifying optimal conditions, saving significant time and resources.
Quantum Chemistry (DFT): Density Functional Theory (DFT) calculations can be used to model reaction pathways and predict the stability of intermediates and transition states. rsc.org This is valuable for understanding the regioselectivity of C-H functionalization on 4-cyclopentyltoluene, predicting which C-H bond (benzylic, aromatic, or aliphatic on the cyclopentyl ring) is most likely to react under specific conditions. arxiv.org Computational modeling can also help explain the mechanisms of photochemical and electrochemical reactions. researchgate.net
Machine Learning (ML) and AI: Machine learning models can be trained on experimental data to predict reaction outcomes, such as yield or selectivity. beilstein-journals.orgnih.gov An active learning approach, where the model suggests the next experiment to perform to gain the most information, can dramatically accelerate the optimization process. digitellinc.comnih.gov This has been applied to optimize nucleophilic substitution reactions and can be adapted for the synthesis of this compound. digitellinc.com Deep reinforcement learning has also been used to create models that interactively guide experiments to find the best reaction conditions. acs.org
These predictive models, when integrated with automated synthesis platforms, create a powerful closed-loop system for reaction development, enabling rapid navigation of the vast chemical space to find novel and efficient synthetic routes. nih.gov
Table 3: Computational and Machine Learning Approaches for Reaction Optimization
| Approach | Objective | Methodology | Potential Benefit for this compound | Reference |
|---|---|---|---|---|
| Quantum Chemistry (DFT) | Mechanistic Understanding & Selectivity Prediction | Calculates energies of transition states and intermediates. | Predicting the most reactive site on 4-cyclopentyltoluene for bromination. | researchgate.netrsc.orgarxiv.org |
| Machine Learning (ML) for Optimization | Reaction Condition Optimization | Bayesian optimization or other algorithms analyze past experiments to suggest new ones. | Rapidly find optimal temperature, solvent, and catalyst for synthesis. | digitellinc.combeilstein-journals.orgnih.gov |
| ML for Outcome Prediction | Predicting Yield & Selectivity | Random Forest or Neural Network models trained on reaction data. | Predicting the regioselectivity of C-H functionalization reactions. | nih.gov |
| Deep Reinforcement Learning | Autonomous Reaction Optimization | An AI agent interacts with the reaction to learn an optimal policy for choosing conditions. | Automated, efficient discovery of the best synthetic protocol. | acs.org |
Q & A
Q. What are the recommended synthetic routes for 1-(Bromomethyl)-4-cyclopentylbenzene, and how can reaction conditions be optimized for high yield?
- Methodological Answer : The compound can be synthesized via bromination of 4-cyclopentyltoluene using bromine (Br₂) with Lewis acid catalysts (e.g., AlCl₃ or FeBr₃) under controlled temperatures (0–25°C). Alternatively, palladium-catalyzed cross-coupling of 4-cyclopentylbenzene derivatives with bromomethane precursors may be employed. Optimization includes monitoring reaction time (typically 6–12 hours), solvent selection (e.g., dichloromethane for bromination), and purification via column chromatography or recrystallization. Yield improvements (>80%) are achievable by maintaining anhydrous conditions and inert atmospheres .
Q. What spectroscopic techniques are most effective for characterizing this compound, and what key peaks should researchers expect?
- Methodological Answer :
- ¹H NMR : A singlet at δ 4.3–4.5 ppm (CH₂Br group) and multiplet signals for the cyclopentyl protons (δ 1.5–2.5 ppm).
- ¹³C NMR : A peak near δ 30–35 ppm for the CH₂Br carbon and aromatic carbons at δ 120–140 ppm.
- IR Spectroscopy : Stretching vibrations at ~560 cm⁻¹ (C-Br) and 2900–3000 cm⁻¹ (C-H in cyclopentyl).
- Mass Spectrometry : Molecular ion peak at m/z 253 (C₁₂H₁₅Br⁺) and fragment ions at m/z 173 (loss of Br). Confirmation requires cross-referencing with databases like NIST or CRC Handbook .
Advanced Research Questions
Q. How can researchers design experiments to utilize this compound in aggregation-induced emission (AIE) studies, based on structural analogs?
- Methodological Answer : The bromomethyl group enables functionalization with AIE-active moieties (e.g., tetraphenylethene derivatives). For example:
- Step 1 : React with triphenylvinyl lithium to introduce a bulky AIEgen.
- Step 2 : Monitor fluorescence intensity changes in THF/water mixtures (e.g., 90% water fraction) to assess AIE behavior.
- Validation : Compare quantum yields in aggregated vs. dissolved states using fluorimetry. Structural analogs like 1-(Bromomethyl)-4-(1,2,2-triphenylethenyl)benzene have shown enhanced emission in aggregated states, making this compound suitable for cellular imaging or sensor development .
Q. When encountering discrepancies in reported solubility data, what methodological approaches can confirm the compound's solubility profile?
- Methodological Answer :
- Step 1 : Perform a phase-solubility study using HPLC-grade solvents (DMF, DMSO, THF) at 25°C.
- Step 2 : Use UV-Vis spectroscopy to measure saturation concentrations (λ_max ~260 nm for aromatic systems).
- Step 3 : Validate via gravimetric analysis: Dissolve excess compound, filter, and evaporate the solvent to quantify residual mass.
- Note : CRC Handbook data (e.g., solubility in ethanol vs. water) should be cross-checked with experimental results to resolve contradictions .
Q. What strategies can mitigate competing side reactions (e.g., debromination) during functionalization of this compound?
- Methodological Answer :
- Catalyst Selection : Use Pd(PPh₃)₄ for Suzuki couplings to minimize β-hydride elimination.
- Temperature Control : Maintain reactions below 60°C to prevent Br⁻ dissociation.
- Additives : Include silver salts (Ag₂CO₃) to stabilize intermediates in nucleophilic substitutions.
- Monitoring : Track reaction progress via TLC (Rf ~0.4 in hexane/ethyl acetate 4:1) to detect byproducts early .
Safety and Handling
Q. What are the critical safety protocols when handling brominated aromatic compounds like this compound during synthesis?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and goggles. Use a fume hood for all procedures.
- Spill Management : Neutralize liquid spills with sodium bicarbonate and adsorb using vermiculite.
- Storage : Store at 2–8°C in amber glass vials under nitrogen to prevent degradation.
- Waste Disposal : Collect halogenated waste separately and incinerate at >1000°C to prevent environmental release .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the stability of this compound under acidic vs. basic conditions?
- Methodological Answer :
- Experimental Design : Prepare samples in pH-adjusted solutions (e.g., HCl/NaOH at 0.1 M) and monitor degradation via GC-MS over 24 hours.
- Findings : Bromomethyl groups are prone to hydrolysis in basic conditions (pH >10), forming 4-cyclopentylbenzyl alcohol. In acidic conditions (pH <3), stability is higher but may lead to cyclopentyl ring protonation.
- Resolution : Use buffered solvents (pH 5–7) for long-term storage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
